

# Spectroscopic Profile of 4-Bromo-2-fluoro-6-nitrotoluene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrotoluene

Cat. No.: B1271564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-Bromo-2-fluoro-6-nitrotoluene** (CAS No. 502496-34-6), a key intermediate in various fields of chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles for aromatic compounds, alongside detailed, standardized experimental protocols for obtaining such data.

## Data Presentation

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-fluoro-6-nitrotoluene**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.0 - 8.2	Doublet of Doublets (dd)	$J(H,F) \approx 8-10$ , $J(H,H) \approx 2-3$	Aromatic Proton (H-3 or H-5)
~7.8 - 8.0	Doublet of Doublets (dd)	$J(H,F) \approx 4-6$ , $J(H,H) \approx 2-3$	Aromatic Proton (H-3 or H-5)
~2.5 - 2.7	Singlet	-	Methyl Protons (-CH <sub>3</sub> )

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155 - 160 (d, $J(C,F) \approx 250-260$ Hz)	C-F
~148 - 152	C-NO <sub>2</sub>
~135 - 140 (d, $J(C,F) \approx 3-5$ Hz)	C-CH <sub>3</sub>
~130 - 135 (d, $J(C,F) \approx 8-10$ Hz)	Aromatic CH
~125 - 130 (d, $J(C,F) \approx 20-25$ Hz)	Aromatic CH
~118 - 122	C-Br
~14 - 16	-CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1550 - 1520	Strong	Asymmetric NO <sub>2</sub> Stretch
1360 - 1330	Strong	Symmetric NO <sub>2</sub> Stretch
1250 - 1200	Strong	C-F Stretch
1100 - 1000	Medium	C-Br Stretch
900 - 675	Strong	Aromatic C-H Bending (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Ratio	Relative Intensity	Assignment
233/235	High	Molecular Ion Peak [M] <sup>+</sup> / [M+2] <sup>+</sup> (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
216/218	Medium	[M-OH] <sup>+</sup>
187/189	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
108	Medium	[M-NO <sub>2</sub> -Br] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-Bromo-2-fluoro-6-nitrotoluene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

## Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-Bromo-2-fluoro-6-nitrotoluene** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
  - Cap the NMR tube securely.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer Frequency: 500 MHz
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Program: Standard single pulse (zg30)
  - Number of Scans: 16-32
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 20 ppm
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer Frequency: 125 MHz
  - Solvent:  $\text{CDCl}_3$

- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the multiplicities and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Bromo-2-fluoro-6-nitrotoluene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press.

- Apply pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
  - Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

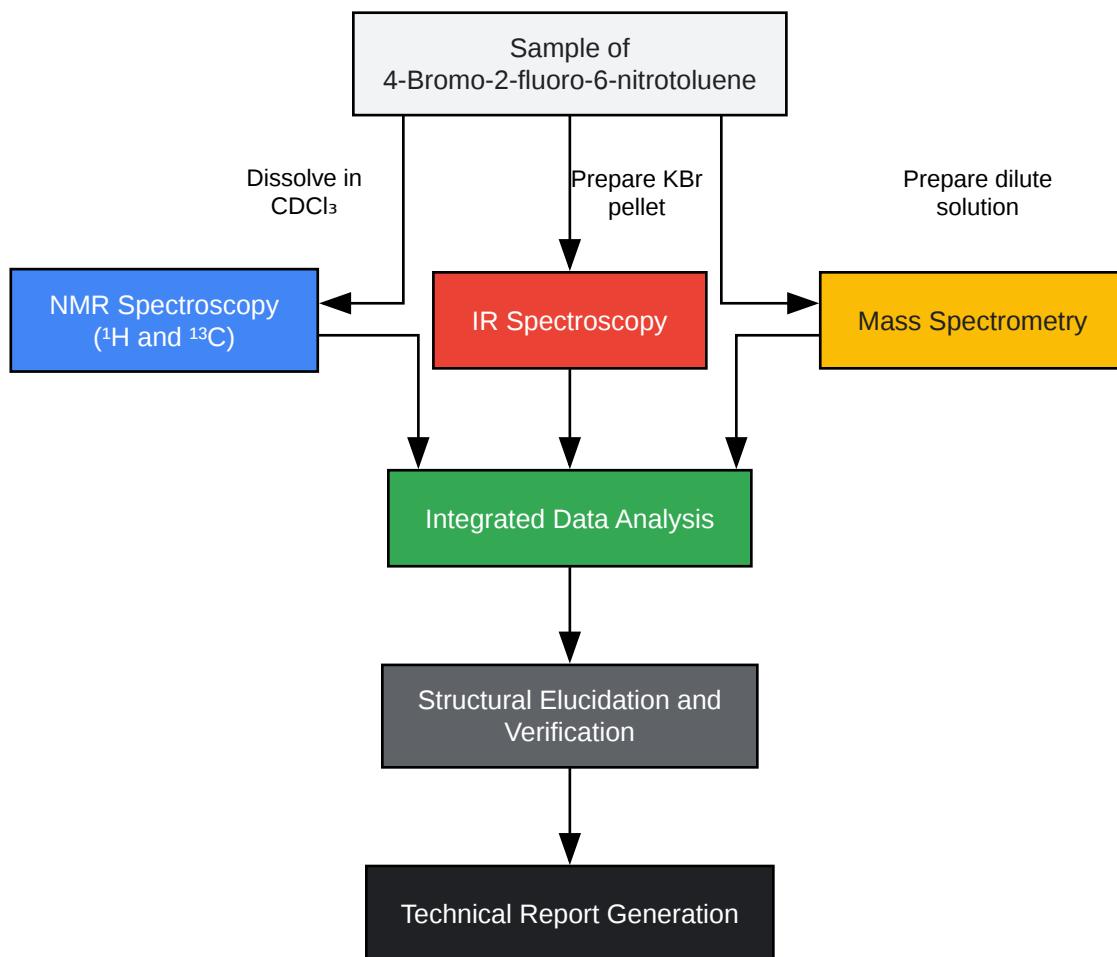
Methodology:

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40 - 500
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) and the isotopic pattern corresponding to the presence of bromine.
  - Analyze the major fragment ions to elucidate the fragmentation pathways.

## Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-Bromo-2-fluoro-6-nitrotoluene**.



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### Spectroscopic Analysis Workflow

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